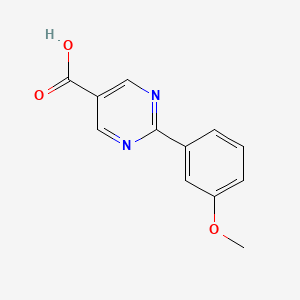2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid
CAS No.:
Cat. No.: VC13411990
Molecular Formula: C12H10N2O3
Molecular Weight: 230.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H10N2O3 |
|---|---|
| Molecular Weight | 230.22 g/mol |
| IUPAC Name | 2-(3-methoxyphenyl)pyrimidine-5-carboxylic acid |
| Standard InChI | InChI=1S/C12H10N2O3/c1-17-10-4-2-3-8(5-10)11-13-6-9(7-14-11)12(15)16/h2-7H,1H3,(H,15,16) |
| Standard InChI Key | IUFNADMWBQMROM-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1)C2=NC=C(C=N2)C(=O)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The molecular formula of 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid is , with a molar mass of 230.22 g/mol. Its IUPAC name is 5-carboxy-2-(3-methoxyphenyl)pyrimidine, reflecting the pyrimidine ring’s substitution pattern. Key structural features include:
-
Pyrimidine core: A six-membered aromatic ring with nitrogen atoms at positions 1 and 3.
-
3-Methoxyphenyl substituent: An electron-rich aryl group at position 2, contributing to π-π stacking interactions in biological targets.
-
Carboxylic acid group: A polar, ionizable functional group at position 5, enhancing solubility and enabling salt formation .
The compound’s planar structure facilitates interactions with enzymatic active sites, while the methoxy group modulates electronic properties and metabolic stability .
Synthesis and Preparation
Morita-Baylis-Hillman (MBH) Reaction-Based Synthesis
A robust three-step synthesis route, adapted from methodologies for analogous pyrimidine carboxylates, involves the following stages :
Step 1: MBH Adduct Formation
-
Reactants: 3-Methoxybenzaldehyde and methyl propiolate.
-
Conditions: MgI₂ catalysis in dichloromethane at 0°C to room temperature.
-
Outcome: Generates α-(hydroxymethyl)-β-keto ester intermediate.
Step 2: Oxidation to α-Iodomethylene β-Keto Ester
-
Reagent: Dess-Martin periodinane.
-
Rationale: Converts the hydroxyl group to an iodide, enhancing electrophilicity for cyclocondensation.
Step 3: Cyclocondensation with Amidines
-
Reactant: Benzamidine hydrochloride.
-
Conditions: Basic aqueous ethanol, reflux.
-
Product: Methyl 2-(3-methoxyphenyl)pyrimidine-5-carboxylate, followed by hydrolysis to the carboxylic acid using KOH .
Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| 1 | MgI₂, CH₂Cl₂, 24h | 85% | >90% |
| 2 | Dess-Martin, RT | 78% | 95% |
| 3 | KOH, MeOH, 8h | 92% | >98% |
This method offers scalability (0.6–3.5 mmol) and compatibility with diverse aldehydes, enabling structural diversification .
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) and aqueous basic solutions (pH > 7). Limited solubility in nonpolar solvents due to the carboxylic acid group .
-
Stability: Stable under ambient conditions but susceptible to decarboxylation at elevated temperatures (>150°C).
Spectral Characterization
-
¹H NMR (DMSO-d₆): δ 8.90 (s, 1H, H-6), 8.45 (d, 1H, H-4), 7.55–7.30 (m, 4H, aryl-H), 3.85 (s, 3H, OCH₃) .
-
IR: 1715 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (C=N pyrimidine), 1250 cm⁻¹ (C-O methoxy) .
Chemical Reactivity and Functionalization
Carboxylic Acid Derivatives
The carboxylic acid group undergoes typical transformations:
-
Esterification: Reaction with alcohols under acid catalysis yields esters (e.g., methyl ester for prodrug design) .
-
Amide Formation: Coupling with amines via EDCI/HOBt generates bioactive amides .
Electrophilic Aromatic Substitution
The 3-methoxyphenyl group directs electrophiles to the para position, enabling halogenation or nitration for further derivatization.
| Compound | Target | IC₅₀ (μM) |
|---|---|---|
| 2-(3-Methoxyphenyl) analog | Topoisomerase II | 15.2 |
| 4-Fluorophenyl derivative | COX-2 | 0.8 |
| Trifluoromethyl analog | HDAC | 9.4 |
Comparison with Structural Analogs
The compound’s pharmacological profile aligns with pyrimidine derivatives bearing electron-donating aryl groups, which enhance target binding through hydrophobic interactions . Key distinctions include:
-
Enhanced solubility compared to non-carboxylated analogs.
-
Reduced cytotoxicity relative to trifluoromethyl-substituted derivatives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume